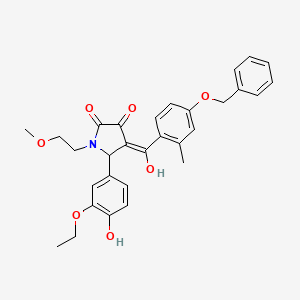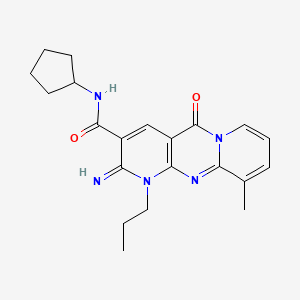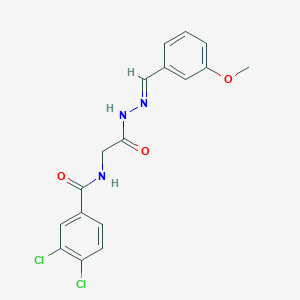
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxy, dimethyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-3,5-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2-Methoxy-3,5-dimethylpyrazine
- 3-{(2-methoxy-3,5-dimethylphenyl)methylamino}propanoic acid
Uniqueness
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or selectivity towards certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
3-(2-methoxy-3,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-14(2)19(23-3)17(10-13)18-15(12-22)11-21(20-18)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChIキー |
YFVOLBPDMGNACL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022857.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12022865.png)

![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12022875.png)


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12022898.png)
![[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12022902.png)

![N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12022913.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B12022914.png)

![2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12022919.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022924.png)
